molecular formula C20H30N2O5S2 B2875865 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 874787-70-9

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2875865
CAS No.: 874787-70-9
M. Wt: 442.59
InChI Key: GQLUWJNPZFEFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H30N2O5S2 and its molecular weight is 442.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Virtual Screening and Pharmacokinetic Characterization

A study focused on virtual screening targeting the urokinase receptor, leading to the synthesis and pharmacokinetic characterization of analogues demonstrating significant effects on breast tumor metastasis. The research highlighted the compound's potent inhibitory effects on cell growth and apoptosis induction, along with its favorable pharmacokinetic properties, suggesting its utility as a lead compound for further therapeutic development (Wang et al., 2011).

Molecular Interaction Studies

Another study explored the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, demonstrating the compound's potent and selective antagonistic effects. This research contributes to a deeper understanding of receptor-ligand interactions and aids in the development of more effective drugs targeting cannabinoid receptors (Shim et al., 2002).

Structure-Affinity Relationship Study

Research into the structure-affinity relationship of dopamine D(3) receptor ligands highlighted compounds with improved binding affinity and selectivity for the D(3) receptor. This study provides valuable insights into the design of new therapeutic agents for neurological disorders (Leopoldo et al., 2002).

Synthetic and Evaluation Studies

Synthetic efforts have led to the creation of heterocyclic carboxamides with potential as antipsychotic agents, demonstrating the compound's versatility in medicinal chemistry. These studies are crucial for the development of drugs with fewer side effects and improved efficacy for treating psychiatric conditions (Norman et al., 1996).

Thermal and Structural Characterization

A detailed thermal, optical, and structural study provided insights into the physical properties of a closely related compound, contributing to the understanding of its stability and behavior under various conditions. This research aids in the formulation and storage of pharmaceutical compounds (Karthik et al., 2021).

Properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S2/c1-2-3-14-22(18-11-15-28(24,25)16-18)20(23)17-7-9-19(10-8-17)29(26,27)21-12-5-4-6-13-21/h7-10,18H,2-6,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLUWJNPZFEFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.